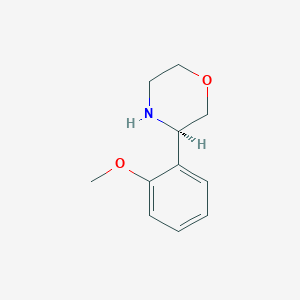

(R)-3-(2-Methoxyphenyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3-(2-Methoxyphenyl)morpholine is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methoxyphenyl)morpholine typically involves the reaction of 2-methoxyphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of ®-3-(2-Methoxyphenyl)morpholine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

化学反应分析

Types of Reactions

®-3-(2-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may result in the removal of the methoxy group.

科学研究应用

(R)-3-(2-Methoxyphenyl)morpholine Applications

This compound hydrochloride (C11H16ClNO2) is a chemical compound with diverse applications in pharmaceutical development, material science, agricultural chemistry, biochemical research, and cosmetic formulations .

Scientific Research Applications

This compound and its derivatives are utilized across various scientific disciplines:

- Pharmaceutical Development This compound is a key intermediate in synthesizing analgesics and anti-inflammatory drugs . Morpholine-containing compounds have been explored for central nervous system (CNS) drug discovery, demonstrating interactions with receptors like CB2 and influencing activity related to analgesia and inflammation . Specifically, the morpholine ring can act as a scaffold to direct interacting arms in the correct positions within a compound .

- Material Science In material science, it enhances the properties of polymers and coatings, leading to more durable and effective products .

- Agricultural Chemistry This compound can improve the efficacy of pesticides and herbicides while reducing environmental impact in agrochemicals .

- Biochemical Research It provides insights into disease mechanisms by studying enzyme interactions and cellular processes .

- Cosmetic Formulations It is incorporated into cosmetic products for its stabilizing properties, which ensures better texture and longevity of formulations .

Morpholine in Drug Discovery

Morpholine is a versatile moiety with wide-ranging pharmacological activities due to different mechanisms of action . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities . The ability of morpholine to enhance the potency of the molecule through molecular interactions with the target protein (kinases) or to modulate the pharmacokinetic properties propelled medicinal chemists and researchers to synthesize morpholine ring by the efficient ways and to incorporate this moiety to develop various lead compounds with diverse therapeutic activities .

Morpholino Compounds as GPCR Antagonists

Morpholino compounds and derivatives may be useful as antagonists of G-protein coupled receptors (GPCRs) or as lead molecules for the design and synthesis of therapeutic compounds . Serotonin receptors, also known as 5-hydroxytryptamine (5-HT) receptors, are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems . Once activated, the serotonin receptors modulate the release of many neurotransmitters and hormones . 5-HT receptors are targets for pharmaceutical drugs, including antidepressants, antipsychotics, anorectics, antiemetics, gastroprokinetic agents, and antimigraine agents .

Studies of Morpholine-Based Heterocycles

New morpholinylchalcones have been prepared and used as building blocks for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-]pyrimidines . The presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities . Pyridopyrimidine derivatives have chemical and biological significance with antimicrobial, analgesic, anti-allergic, antitumor, antihypertensive, antileishmanial, antifolate, anti-inflammatory, ant-tuberculostatic, anticonvulsant, diuretic, potassium sparing, and anti-aggressive activities .

Antitumor Evaluation

作用机制

The mechanism of action of ®-3-(2-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 4-(2-Methoxyphenyl)morpholine

- 4-(4-Methoxyphenyl)morpholine

- 4-Mesitylmorpholine

Uniqueness

®-3-(2-Methoxyphenyl)morpholine is unique due to its chiral nature and the specific positioning of the methoxy group on the phenyl ring. This configuration can result in different biological activities and chemical reactivity compared to its analogs.

生物活性

(R)-3-(2-Methoxyphenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a methoxy-substituted phenyl group, is being investigated for various therapeutic applications, including its roles in antidiabetic and neuroprotective activities. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C11H15NO

- CAS Number: [Not provided in search results]

- Molecular Weight: 179.25 g/mol

The morpholine ring is a six-membered heterocyclic compound containing one nitrogen atom, which is crucial for its interaction with biological targets.

Antidiabetic Activity

Recent studies have highlighted the potential of morpholine derivatives, including this compound, as antidiabetic agents. Morpholine compounds have been shown to act as positive allosteric modulators of GLP-1 receptors, which can enhance glucose metabolism and reduce food intake in obesity models .

Key Findings:

- Morpholine derivatives exhibit significant inhibition of α-glucosidases, enzymes involved in carbohydrate digestion, thus contributing to their antidiabetic effects .

- In vivo studies demonstrated that certain morpholine derivatives could improve glucose handling in diabetic models without off-target effects .

Neuroprotective Effects

Morpholine compounds have also been studied for their neuroprotective properties. The presence of the methoxy group in this compound may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.

Mechanisms:

- The compound may modulate sigma receptors (σ1R and σ2R), which are implicated in various neurodegenerative diseases and pain pathways .

- Research indicates that morpholine derivatives can influence serotonin receptors, potentially affecting mood regulation and cognitive functions .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antidiabetic Properties | Identified as a positive allosteric modulator of GLP-1 receptors | Promising candidate for diabetes treatment |

| Study 2: Neuroprotective Effects | Modulates sigma receptors and serotonin pathways | Potential therapeutic agent for CNS disorders |

| Study 3: Enzyme Inhibition | Inhibits α-glucosidases effectively | Supports use in managing carbohydrate metabolism |

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors involved in metabolic regulation and neuroprotection. The interactions with GLP-1 receptors facilitate enhanced insulin secretion and improved glucose homeostasis. Additionally, the modulation of sigma receptors contributes to its neuroprotective effects by reducing neuronal excitability and inflammation.

属性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

(3R)-3-(2-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1 |

InChI 键 |

YRWHPTGNKPPZDT-JTQLQIEISA-N |

手性 SMILES |

COC1=CC=CC=C1[C@@H]2COCCN2 |

规范 SMILES |

COC1=CC=CC=C1C2COCCN2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。